![molecular formula C22H22N2O3 B5466027 5-(3-isopropoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5466027.png)
5-(3-isopropoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
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Description
Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions. The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, similar compounds such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been synthesized using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives is similar to that of benzene, with one methine group replaced by a nitrogen atom . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis
Imidazo[4,5-c]pyridine derivatives have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
Pyridine, a basic heterocyclic organic compound, is a key solvent and reagent. It is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .Safety and Hazards
While specific safety data for the compound you mentioned is not available, similar compounds such as pyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable liquids and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-(3-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(2)26-18-10-6-9-17(13-18)22(25)24-12-11-20-19(14-24)21(23-27-20)16-7-4-3-5-8-16/h3-10,13,15H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDZVDSHOMTMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCC3=C(C2)C(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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